[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane
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Overview
Description
(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxysilane is a chemical compound known for its unique structure and reactivity. This compound features a bicyclic framework with bromine atoms and a trimethylsilyl group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxysilane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-oxabicyclo[4.1.0]heptane, which is then brominated to introduce the bromine atoms at the 3 and 4 positions.
Methoxylation: The brominated intermediate is then reacted with methanol to introduce the methoxy group.
Trimethylsilylation: Finally, the compound is treated with trimethylsilyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydroxylated compounds.
Scientific Research Applications
(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxysilane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a coupling agent in polymer chemistry.
Mechanism of Action
The mechanism of action of (3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxysilane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms and the trimethylsilyl group play crucial roles in its interactions with other molecules. The compound can modify surfaces, improve dispersion of nanoparticles, and act as an adhesion promoter by treating precursor materials with epoxy silanes .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but with different substituents.
3,4-Dibromo-1-methyl-7-oxabicyclo[4.1.0]heptane: Shares the bicyclic framework and bromine atoms but lacks the methoxy and trimethylsilyl groups.
Uniqueness
(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxysilane is unique due to its combination of bromine atoms, methoxy group, and trimethylsilyl group. This unique structure imparts specific reactivity and properties, making it valuable in various applications.
Properties
CAS No. |
77023-23-5 |
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Molecular Formula |
C10H18Br2O2Si |
Molecular Weight |
358.14 g/mol |
IUPAC Name |
(3,4-dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy-trimethylsilane |
InChI |
InChI=1S/C10H18Br2O2Si/c1-15(2,3)13-6-10-5-8(12)7(11)4-9(10)14-10/h7-9H,4-6H2,1-3H3 |
InChI Key |
RELLLDSVIQYCIW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC12CC(C(CC1O2)Br)Br |
Origin of Product |
United States |
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